molecular formula C18H16OS2 B12622618 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane CAS No. 920979-38-0

2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane

Cat. No.: B12622618
CAS No.: 920979-38-0
M. Wt: 312.5 g/mol
InChI Key: LKVKGACUPZEDTI-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane is an organic compound characterized by the presence of a methoxyphenyl group, an ethynyl linkage, and a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane typically involves the reaction of 4-methoxyphenylacetylene with phenylacetylene in the presence of a suitable catalyst. The reaction conditions often include the use of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl and methoxyphenyl rings.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiols.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane involves its interaction with molecular targets such as enzymes or receptors. The compound’s dithiolane ring can interact with thiol groups in proteins, potentially inhibiting their function. Additionally, the ethynyl linkage and aromatic rings may facilitate binding to hydrophobic pockets in target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)ethynyl]benzaldehyde
  • 4-Methoxyphenylacetylene
  • Phenylacetylene

Uniqueness

2-[(4-Methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane is unique due to the presence of both a dithiolane ring and an ethynyl linkage, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

CAS No.

920979-38-0

Molecular Formula

C18H16OS2

Molecular Weight

312.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethynyl]-2-phenyl-1,3-dithiolane

InChI

InChI=1S/C18H16OS2/c1-19-17-9-7-15(8-10-17)11-12-18(20-13-14-21-18)16-5-3-2-4-6-16/h2-10H,13-14H2,1H3

InChI Key

LKVKGACUPZEDTI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2(SCCS2)C3=CC=CC=C3

Origin of Product

United States

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